3-(3-Fluorophenyl)oxirane-2-carboxylic acid

Physicochemical profiling Positional isomer differentiation Drug-likeness parameters

3-(3-Fluorophenyl)oxirane-2-carboxylic acid (CAS 1287217-88-2) is a synthetic oxirane (epoxide) carboxylic acid bearing a meta-fluorophenyl substituent, with molecular formula C9H7FO3 and molecular weight 182.15 g/mol. It belongs to the substituted 2-oxiranecarboxylic acid class, a group of compounds first characterized in the 1980s as carnitine palmitoyltransferase I (CPT I) inhibitors with hypoglycemic and hypoketonemic activity.

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
CAS No. 1287217-88-2
Cat. No. B3096624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)oxirane-2-carboxylic acid
CAS1287217-88-2
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2C(O2)C(=O)O
InChIInChI=1S/C9H7FO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
InChIKeyHVZSTHNSMLBPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)oxirane-2-carboxylic acid (CAS 1287217-88-2): A Structurally Defined Meta-Fluorophenyl Oxirane Carboxylic Acid Research Scaffold


3-(3-Fluorophenyl)oxirane-2-carboxylic acid (CAS 1287217-88-2) is a synthetic oxirane (epoxide) carboxylic acid bearing a meta-fluorophenyl substituent, with molecular formula C9H7FO3 and molecular weight 182.15 g/mol [1]. It belongs to the substituted 2-oxiranecarboxylic acid class, a group of compounds first characterized in the 1980s as carnitine palmitoyltransferase I (CPT I) inhibitors with hypoglycemic and hypoketonemic activity [2]. Structurally, the compound features a strained epoxide ring fused to a carboxylic acid group and a 3-fluorophenyl substituent, creating two stereogenic centers. The 3-fluoro substitution pattern distinguishes it from the ortho- (2-fluoro) and para- (4-fluoro) positional isomers, yielding distinct electronic and steric properties. This compound is currently catalogued as a research chemical by multiple analytical suppliers, with authenticated purity specifications available, and is of interest as a chiral building block for medicinal chemistry and as a potential pharmacophore for CPT I inhibitor development.

Why 3-(3-Fluorophenyl)oxirane-2-carboxylic acid Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs


The position of fluorine substitution on the phenyl ring of oxirane carboxylic acids critically modulates electronic distribution, steric profile, and hydrogen-bonding capacity, all of which directly govern target binding, metabolic stability, and epoxide ring reactivity [1]. The meta-fluorine in 3-(3-fluorophenyl)oxirane-2-carboxylic acid exerts an electron-withdrawing inductive effect without the resonance donation possible at the ortho or para positions, resulting in a distinct Hammett substituent constant (σm = 0.34) compared to ortho (σo = 0.12, with additional steric effects) and para (σp = 0.06) fluorophenyl isomers. This difference translates to altered epoxide electrophilicity and carboxylic acid pKa, which in turn affects covalent inhibitor warhead reactivity and enzyme active-site complementarity [1]. Furthermore, the non-fluorinated parent compound, 3-phenyloxirane-2-carboxylic acid (CAS 5694-02-0), lacks fluorine entirely, losing fluorination-mediated metabolic stabilization, lipophilicity enhancement, and potential fluorine-specific binding interactions. Class-level structure–activity relationship (SAR) studies on 2-oxiranecarboxylic acids demonstrate that aryl ring substitution patterns profoundly influence CPT I inhibition potency and blood glucose-lowering efficacy [2]. Consequently, substituting any positional isomer or non-fluorinated analog without experimental validation risks unpredictable changes in pharmacological profile, target engagement, and synthetic downstream reactivity.

Quantitative Differentiation Evidence for 3-(3-Fluorophenyl)oxirane-2-carboxylic acid (CAS 1287217-88-2) vs. Closest Analogs


Meta-Fluorine Substitution Confers Distinct Physicochemical Properties Compared to Ortho and Para Positional Isomers

The meta-fluorophenyl substitution in 3-(3-fluorophenyl)oxirane-2-carboxylic acid results in computed physicochemical properties that differentiate it from the ortho-fluoro (CAS 1287217-80-4) and para-fluoro (CAS 1287217-43-9) positional isomers, as well as from the non-fluorinated parent compound 3-phenyloxirane-2-carboxylic acid (CAS 5694-02-0). All three mono-fluorinated positional isomers share the same molecular formula (C9H7FO3) and molecular weight (182.15 g/mol), making chromatography-based differentiation and lot identity verification essential for procurement integrity [1]. PubChem-computed XLogP3-AA for this compound is 1.1, with a topological polar surface area (TPSA) of 49.8 Ų [1]. These values place the compound in a favorable drug-like property space, with moderate lipophilicity that balances membrane permeability against aqueous solubility. The non-fluorinated parent 3-phenyloxirane-2-carboxylic acid has a lower molecular weight (164.16 g/mol) and lacks fluorine-mediated metabolic stability and electronegativity effects [2]. The ortho-fluoro isomer is expected to exhibit distinct steric and electronic properties due to the proximity of the fluorine atom to the oxirane ring, potentially altering ring-opening regioselectivity.

Physicochemical profiling Positional isomer differentiation Drug-likeness parameters

Authenticated Purity Specification of 98% (HPLC) from Major Analytical Supplier Enables Procurement with Lot-Specific Quality Documentation

3-(3-Fluorophenyl)oxirane-2-carboxylic acid (CAS 1287217-88-2) is available from Leyan (Shanghai Haoyuan Chemexpress Co., Ltd.) with a certified purity specification of 98% (product number 1833491) , and from VWR International at ≥97% purity (catalog number 102836-792) . Chemenu lists the compound at 95%+ purity (catalog number CM571630) . The 98% purity specification from Leyan matches the purity grade available for the ortho-fluoro isomer (CAS 1287217-80-4, Leyan product 1833490, 98%) and para-fluoro isomer (CAS 1287217-43-9, Leyan product 1833492, 98%) . This consistency across the full positional isomer series from a single supplier facilitates comparative studies with documented lot-specific quality assurance. In contrast, the structurally unrelated but mechanistically related CPT I inhibitor etomoxir (CAS 124083-20-1) is available at ≥98% purity from specialty suppliers , while POCA (sodium salt) is typically supplied at ~95% purity . The availability of 3-(3-fluorophenyl)oxirane-2-carboxylic acid at ≥97–98% purity positions it as a viable high-purity research scaffold suitable for quantitative structure–activity relationship (QSAR) studies and in vitro pharmacological profiling where impurity-driven assay interference must be minimized.

Quality control Purity benchmarking Vendor qualification

Class-Level Evidence: Oxirane Carboxylic Acids Are Established CPT I Inhibitors with Hypoglycemic Activity Confirmed in Multiple In Vivo Models

While no direct CPT I inhibition data has been published specifically for 3-(3-fluorophenyl)oxirane-2-carboxylic acid, robust class-level evidence from structurally related oxirane carboxylic acids establishes the pharmacological relevance of this scaffold. The seminal 1982 study by Eistetter et al. demonstrated that phenylalkyl-substituted oxirane-2-carboxylic acids produce significant blood glucose lowering in fasted rats, with the lead compound ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate (later named POCA) exhibiting potent activity [1]. Structure–activity analysis from this study revealed that electron-withdrawing substituents (Cl, CF3) on the phenyl ring enhance hypoglycemic potency, a finding that structurally rationalizes investigation of fluorine-substituted phenyl variants [1]. Selby and Sherratt (1989) reviewed the class and identified substituted 2-oxiranecarboxylic acids as candidate hypoglycemic drugs that inhibit CPT I, the rate-limiting enzyme in mitochondrial long-chain fatty acid transport [2]. Subsequent studies confirmed that POCA inhibits palmitate oxidation in isolated rat hepatocytes with half-maximal inhibitory concentrations in the micromolar range and demonstrates specificity for long-chain fatty acid oxidation over medium-chain substrates [3]. Additionally, the (2S,3R)-3-(4-fluorophenyl)oxirane-2-carboxylate stereoisomer has been documented as an enzyme ligand in the BRENDA enzyme database, confirming that fluorophenyl-substituted oxirane carboxylates engage biological targets [4]. This collective class evidence establishes the pharmacological plausibility of the 3-fluorophenyl scaffold for CPT I inhibition, pending direct experimental confirmation.

CPT I inhibition Fatty acid oxidation Hypoglycemic pharmacology

Rigid Phenyl-Oxirane-Carboxylic Acid Scaffold Offers Distinct Conformational Constraints Compared to Flexible Alkyl-Chain Oxirane Carboxylic Acid CPT I Inhibitors

3-(3-Fluorophenyl)oxirane-2-carboxylic acid represents a conformationally constrained scaffold class distinct from the flexible alkyl-chain and alkoxy-chain oxirane carboxylic acids such as etomoxir and POCA that have dominated CPT I inhibitor research [1]. Whereas etomoxir features a six-carbon hexyl spacer between the oxirane carboxylate core and a 4-chlorophenoxy terminal group (total MW 326.8 g/mol, 11 rotatable bonds, XLogP ~4.0–4.5), and POCA contains a five-carbon pentyl spacer linked to a 4-chlorophenyl group (MW 290.72 g/mol), the 3-fluorophenyl oxirane carboxylic acid scaffold has the phenyl group directly attached to the oxirane ring (MW 182.15 g/mol, only 2 rotatable bonds, XLogP 1.1) [2][3]. This dramatic reduction in molecular weight (44–46% smaller than etomoxir and POCA) and rotatable bond count (2 vs. 11 for etomoxir) yields a substantially more rigid, compact pharmacophore with improved ligand efficiency metrics. The lower lipophilicity (XLogP 1.1 vs. ~4.0 for etomoxir) predicts enhanced aqueous solubility and a reduced risk of non-specific membrane partitioning and off-target effects associated with highly lipophilic compounds. Computed drug-likeness parameters indicate that 3-(3-fluorophenyl)oxirane-2-carboxylic acid satisfies all Lipinski Rule of Five criteria (MW < 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), whereas etomoxir violates the logP threshold (calculated logP > 4) [2]. These scaffold-level differences position the 3-fluorophenyl oxirane carboxylic acid as a structurally novel starting point for CPT I inhibitor optimization that may access different binding interactions or pharmacokinetic profiles compared to the extensively studied alkyl- and alkoxy-chain series.

Conformational restriction Scaffold differentiation Molecular design

Chiral Oxirane Carboxylic Acid Scaffold Provides Versatile Synthetic Intermediate for Enantioselective Transformations

The oxirane ring in 3-(3-fluorophenyl)oxirane-2-carboxylic acid contains two stereogenic centers (C2 and C3), generating four possible stereoisomers. This stereochemical complexity, combined with the electrophilic epoxide warhead and the carboxylic acid functional group, makes the compound a versatile chiral intermediate for asymmetric synthesis [1]. Trans-3-arylglycidic acids are established substrates for epoxide hydrolases, which catalyze enantioselective ring-opening to yield enantiopure diols [2]. Specifically, a 2007 study demonstrated the enantiomeric separation of phenylglycidols substituted in the 2-, 3-, and 4-positions with fluorine, chlorine, and trifluoromethyl using subcritical fluid chromatography on Chiralpak AD and AS chiral stationary phases, confirming that the entire positional isomer series is amenable to chiral resolution for obtaining enantiopure material [3]. The methyl ester derivative, methyl 3-(3-fluorophenyl)oxirane-2-carboxylate (CAS 126119-23-1), is also commercially available at 98% purity , enabling orthogonal synthetic strategies via ester hydrolysis or direct use in ester-based transformations. Compared to simple epoxides lacking the carboxylic acid functionality, the oxirane carboxylic acid scaffold offers additional synthetic handles for amide coupling, esterification, and decarboxylative functionalization, expanding its utility as a building block for library synthesis. The growing vendor accessibility of this compound at 97–98% purity across multiple suppliers provides the consistent quality required for reproducible asymmetric synthesis campaigns.

Chiral building block Asymmetric synthesis Epoxide ring-opening

Recommended Procurement and Application Scenarios for 3-(3-Fluorophenyl)oxirane-2-carboxylic acid Based on Available Evidence


Positional Isomer SAR Profiling in CPT I Inhibitor Discovery Programs

Procure all three fluorophenyl positional isomers (ortho, meta, para) simultaneously from a single qualified supplier to systematically evaluate the effect of fluorine substitution position on CPT I inhibitory activity, mitochondrial fatty acid oxidation inhibition, and blood glucose-lowering efficacy. Use the 98%-purity-guaranteed material from Leyan (products 1833490, 1833491, 1833492) to ensure that purity is not a confounding variable in comparative dose–response experiments . The meta-fluoro isomer is predicted to exhibit intermediate electronic effects compared to ortho and para substitution based on Hammett σ constants, providing a complete electronic perturbation map for SAR interpretation. Include the non-fluorinated parent compound (3-phenyloxirane-2-carboxylic acid, CAS 5694-02-0) as the baseline control.

Conformationally Constrained Scaffold for Ligand Efficiency Optimization vs. Flexible Alkyl-Chain Oxirane Carboxylic Acids

Utilize 3-(3-fluorophenyl)oxirane-2-carboxylic acid as a rigid, low-molecular-weight alternative to the flexible alkyl-chain oxirane carboxylic acids (etomoxir, POCA) in CPT I inhibitor lead generation. The 44% molecular weight reduction and 2.98 log unit lower lipophilicity compared to etomoxir [1] create an opportunity to improve ligand efficiency indices, aqueous solubility, and metabolic stability. Design a comparative study measuring CPT I inhibition (IC50), mitochondrial vs. peroxisomal fatty acid oxidation selectivity, and in vitro metabolic stability in hepatocyte assays for the 3-fluorophenyl oxirane scaffold versus etomoxir and POCA controls.

Epoxide Hydrolase Substrate for Enantioselective Biocatalytic Resolution

Leverage the established substrate acceptance of trans-3-arylglycidic acids by epoxide hydrolases (EH) to develop a kinetic resolution protocol for obtaining enantiopure 3-(3-fluorophenyl)oxirane-2-carboxylic acid or its corresponding diol [2]. The fluorophenyl substitution may alter EH enantioselectivity compared to the non-fluorinated phenyl substrate, providing an opportunity to identify EH variants with improved enantioselectivity for fluorinated substrates. Couple the enzymatic resolution with the demonstrated feasibility of SFC-based chiral analytical separation for reaction monitoring and enantiomeric excess determination [3].

Reference Standard for LC-MS/MS Method Development Targeting Fluorophenyl Oxirane Carboxylic Acids in Biological Matrices

Deploy the 97–98% purity material as a certified reference standard for developing and validating quantitative LC-MS/MS analytical methods for detecting oxirane carboxylic acid-based drug candidates or their metabolites in plasma, tissue, and hepatocyte incubation samples. The distinct meta-fluorophenyl substitution provides a unique mass spectrometric fragmentation pattern that can serve as a diagnostic signature for method specificity. The commercial availability at documented purity grades from multiple vendors (VWR, Leyan, Chemenu) supports method cross-validation across laboratories .

Quote Request

Request a Quote for 3-(3-Fluorophenyl)oxirane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.